molecular formula C22H24N6O B10933211 1-benzyl-3,6-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933211
M. Wt: 388.5 g/mol
InChI Key: FBUQVXUBXOIJLI-UHFFFAOYSA-N
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Description

1-BENZYL-3,6-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their fusion and subsequent functionalization. Common synthetic routes include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Pyridine Ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Fusion of Rings: The pyrazole and pyridine rings are fused through a cyclization reaction, often catalyzed by a Lewis acid.

    Functionalization: The final compound is obtained by introducing the benzyl, methyl, and carboxamide groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-BENZYL-3,6-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyridine rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyrazole and pyridine rings.

Scientific Research Applications

1-BENZYL-3,6-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-3,6-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridine Derivatives:

    Benzyl Substituted Compounds: Compounds with benzyl groups often exhibit enhanced biological activity and stability.

    Carboxamide Derivatives: These compounds are known for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

The uniqueness of 1-BENZYL-3,6-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-[1-(1-methylpyrazol-3-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O/c1-14-12-18(22(29)24-15(2)19-10-11-27(4)26-19)20-16(3)25-28(21(20)23-14)13-17-8-6-5-7-9-17/h5-12,15H,13H2,1-4H3,(H,24,29)

InChI Key

FBUQVXUBXOIJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC(C)C4=NN(C=C4)C

Origin of Product

United States

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